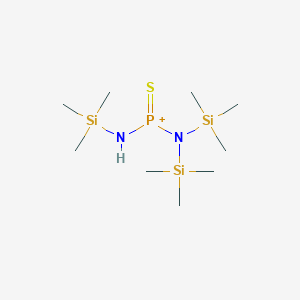
N~1~-(2,2-Dimethylpropyl)benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2,2-Dimethylpropyl)benzene-1,4-diamine is an organic compound with the molecular formula C11H18N2 It is a derivative of benzene, featuring two amino groups (-NH~2~) attached to the benzene ring at the 1 and 4 positions, and a 2,2-dimethylpropyl group attached to the nitrogen atom at the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,2-Dimethylpropyl)benzene-1,4-diamine typically involves the following steps:
Starting Materials:
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. A suitable solvent, such as dichloromethane or toluene, is used to dissolve the reactants.
Catalysts: A catalyst, such as a Lewis acid (e.g., aluminum chloride), may be used to facilitate the reaction.
Procedure: The 2,2-dimethylpropylamine is slowly added to a solution of benzene-1,4-diamine in the solvent, and the mixture is stirred at room temperature or slightly elevated temperatures. The reaction is monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of N1-(2,2-Dimethylpropyl)benzene-1,4-diamine may involve larger-scale reactors and more efficient separation and purification techniques. Continuous flow reactors and automated systems can be employed to optimize the reaction conditions and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(2,2-Dimethylpropyl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups (-NO~2~) using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), nitric acid (HNO~3~)
Reduction: Lithium aluminum hydride (LiAlH~4~), hydrogen gas (H~2~) with a palladium catalyst
Substitution: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides)
Major Products Formed
Oxidation: Formation of nitro derivatives
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of substituted benzene derivatives
Aplicaciones Científicas De Investigación
N~1~-(2,2-Dimethylpropyl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N1-(2,2-Dimethylpropyl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites on enzymes, altering their activity. Additionally, the compound can participate in redox reactions, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzene-1,4-diamine (p-Phenylenediamine): Lacks the 2,2-dimethylpropyl group, making it less sterically hindered.
N,N’-bis(1-methylethyl)benzene-1,4-diamine: Contains isopropyl groups instead of the 2,2-dimethylpropyl group.
N-phenyl-N’-propan-2-ylbenzene-1,4-diamine: Features a phenyl group and a propan-2-yl group.
Uniqueness
N~1~-(2,2-Dimethylpropyl)benzene-1,4-diamine is unique due to the presence of the bulky 2,2-dimethylpropyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different steric and electronic effects compared to similar compounds, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
62896-19-9 |
|---|---|
Fórmula molecular |
C11H18N2 |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
4-N-(2,2-dimethylpropyl)benzene-1,4-diamine |
InChI |
InChI=1S/C11H18N2/c1-11(2,3)8-13-10-6-4-9(12)5-7-10/h4-7,13H,8,12H2,1-3H3 |
Clave InChI |
JVAYGLCMEBGDJT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CNC1=CC=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



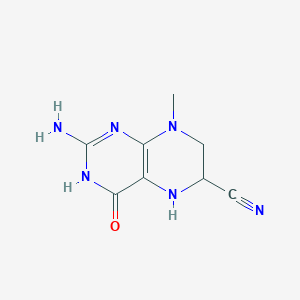

![N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadec-9-enamide](/img/structure/B14502023.png)
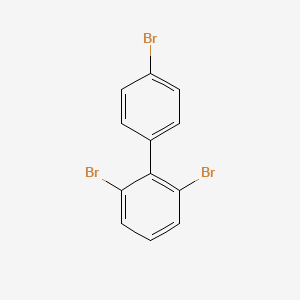
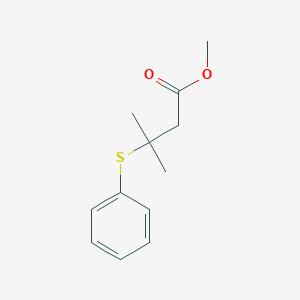
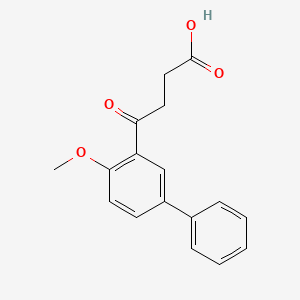

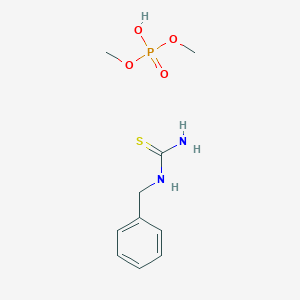
![2-[3-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14502060.png)
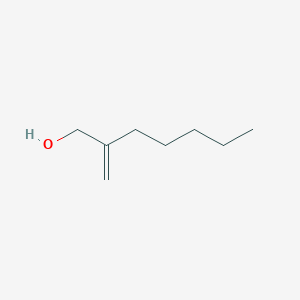
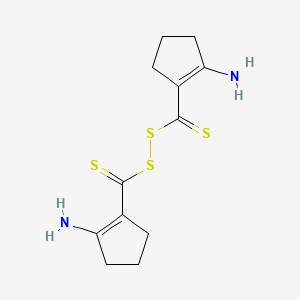
![11,12-Dihydro-1H-benzo[f]pyrimido[2,1-a]isoquinoline-1,3(2H)-dione](/img/structure/B14502077.png)
